Azide-PEG12-alcohol

PROTAC linker Bioconjugation Click chemistry

Azide-PEG12-alcohol (CAS 1821464-55-4) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C₂₄H₄₉N₃O₁₂ and a molecular weight of 571.66 g/mol. It features a terminal azide (N₃) group and a terminal hydroxyl (-OH) group separated by a discrete PEG₁₂ spacer of 12 ethylene oxide units.

Molecular Formula C24H49N3O12
Molecular Weight 571.7 g/mol
CAS No. 1821464-55-4
Cat. No. B3111243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG12-alcohol
CAS1821464-55-4
Molecular FormulaC24H49N3O12
Molecular Weight571.7 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
InChIInChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2
InChIKeyAFUKFRGNHZRMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azide-PEG12-alcohol CAS 1821464-55-4: Product Specification and Chemical Identity for Bioconjugation Procurement


Azide-PEG12-alcohol (CAS 1821464-55-4) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C₂₄H₄₉N₃O₁₂ and a molecular weight of 571.66 g/mol [1]. It features a terminal azide (N₃) group and a terminal hydroxyl (-OH) group separated by a discrete PEG₁₂ spacer of 12 ethylene oxide units . This compound is classified as a non-cleavable PEG linker and is widely utilized as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . Its primary application is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates [2].

Why Azide-PEG12-alcohol CAS 1821464-55-4 Cannot Be Replaced by Generic PEG Linkers: The Critical Role of Chain Length and Monodispersity


Generic substitution of Azide-PEG12-alcohol with other azide-PEG-alcohol variants is not feasible due to the profound impact of PEG chain length on conjugate properties and assay outcomes . The PEG spacer length dictates critical parameters including the hydrodynamic radius, linker flexibility, and the spatial distance between conjugated moieties, which directly influence PROTAC ternary complex formation and degradation efficiency [1]. Shorter linkers (e.g., PEG₃ or PEG₅) may restrict necessary molecular motion, while longer linkers (e.g., PEG₂₄ or PEG₃₆) can introduce excessive flexibility that reduces degradation potency [2]. Furthermore, the monodisperse nature of Azide-PEG12-alcohol (exact 12-unit chain) ensures batch-to-batch reproducibility and analytical clarity, unlike polydisperse PEG mixtures which confound characterization and regulatory filing [3]. Selection of the precise PEG₁₂ length is thus a deliberate, data-driven decision rather than a matter of interchangeability.

Azide-PEG12-alcohol CAS 1821464-55-4: Head-to-Head Quantitative Comparison vs. Key Analogs for Informed Procurement


Spacer Length and Molecular Reach: Azide-PEG12-alcohol vs. Azido-PEG3-alcohol vs. Azido-PEG36-alcohol

Azide-PEG12-alcohol provides a discrete spacer length of 37 atoms (43.0 Å), which is 2.6-fold longer than the short Azido-PEG3-alcohol (14 atoms, 15.3 Å) and approximately 34% of the length of the very long Azido-dPEG®36-OH (108 atoms, 129.7 Å) . This intermediate length is frequently reported as optimal for PROTAC linker design, providing sufficient reach to facilitate ternary complex formation without introducing excessive entropic penalties associated with very long, highly flexible linkers [1].

PROTAC linker Bioconjugation Click chemistry

Molecular Weight and Physical Form: Solid Azide-PEG12-alcohol vs. Liquid/Viscous Shorter Analogs

Azide-PEG12-alcohol (MW = 571.66 g/mol) is a solid at room temperature, offering distinct handling and storage advantages compared to shorter-chain analogs such as Azido-PEG3-alcohol (MW = 175.19 g/mol), which is a light yellow oil . Azido-PEG8-alcohol (MW = 395.45 g/mol) is a colorless viscous liquid, while Azide-PEG12-alcohol's solid state simplifies precise weighing and reduces the risk of spillage or inconsistent dispensing associated with viscous liquids . This physical state difference is directly correlated with the higher molecular weight and increased chain length of the PEG₁₂ spacer [1].

Compound handling Analytical chemistry PEG linker

Conformational Flexibility: Rotatable Bond Count of Azide-PEG12-alcohol Compared to Shorter and Longer Analogs

Azide-PEG12-alcohol contains 35 rotatable bonds, representing a 2.5-fold increase in conformational flexibility compared to Azido-PEG3-alcohol (14 rotatable bonds) [1]. This high degree of flexibility, conferred by the 12-unit PEG chain, is essential for linkers used in PROTAC synthesis, as it allows the two terminal ligands to sample a wide conformational space and achieve the optimal orientation required for ternary complex formation with the E3 ligase and target protein [2]. While longer linkers like Azido-dPEG®24-OH have even more rotatable bonds, the PEG12 length is often found to be a 'sweet spot' that provides sufficient flexibility without the diminishing returns or synthetic challenges of longer chains [3].

PROTAC linker Molecular dynamics Bioconjugation

Lipophilicity and Predicted Aqueous Solubility: XLogP3 of Azide-PEG12-alcohol vs. Azido-PEG8-alcohol

Azide-PEG12-alcohol exhibits a computed XLogP3 value of -1.2, indicating greater hydrophilicity compared to Azido-PEG8-alcohol, which has a higher predicted logP (closer to neutral or less negative) due to its shorter PEG chain [1]. The more negative XLogP3 value for Azide-PEG12-alcohol suggests enhanced aqueous solubility, a critical property for biological assays and conjugation reactions performed in aqueous buffers . This increased hydrophilicity is a direct consequence of the larger number of ethylene oxide units (12 vs. 8), which provide more hydrogen bond acceptors and a larger polar surface area [2].

Solubility Drug delivery PROTAC linker

Optimal Research and Industrial Applications for Azide-PEG12-alcohol CAS 1821464-55-4 Based on Quantitative Differentiation


Synthesis of PROTACs Requiring an Intermediate-Length, Flexible PEG Linker

Azide-PEG12-alcohol is the preferred linker for PROTAC design when an intermediate spacer length is required. Its 37-atom (43.0 Å) reach and 35 rotatable bonds provide a proven balance of flexibility and spatial control, which is critical for facilitating ternary complex formation between the E3 ligase and target protein without the excessive entropic cost of longer linkers . This length is frequently cited as optimal in PROTAC linker design guidelines, making it a direct choice for researchers developing new degraders [1].

Bioconjugation Reactions Requiring High Aqueous Solubility and Minimal Organic Co-Solvent

With a computed XLogP3 of -1.2, Azide-PEG12-alcohol exhibits superior hydrophilicity compared to shorter PEG analogs . This property translates to excellent solubility in aqueous media, which is essential for performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions in biological buffers [1]. This reduces the need for organic co-solvents like DMSO or DMF, minimizing potential denaturation of sensitive biomolecules such as proteins or antibodies .

Precise Stoichiometric Conjugations Requiring Accurate Weighing and Handling of Solid Reagents

Unlike its lower molecular weight, liquid or viscous oil analogs (e.g., Azido-PEG3-alcohol or Azido-PEG8-alcohol), Azide-PEG12-alcohol is a solid at room temperature [1]. This physical form allows for more accurate weighing and handling, which is crucial for achieving precise stoichiometric control in sensitive bioconjugation reactions. The solid state also minimizes the risk of spillage and simplifies storage, making it a more practical choice for high-precision synthetic workflows .

Development of Antibody-Drug Conjugates (ADCs) Requiring a Non-Cleavable, Monodisperse PEG Spacer

Azide-PEG12-alcohol serves as a non-cleavable linker in ADC development, where its monodisperse PEG12 chain ensures batch-to-batch consistency and simplifies analytical characterization, a critical requirement for regulatory filings . The 12-unit PEG spacer provides a hydrophilic shield that can improve the pharmacokinetic profile of the conjugate by reducing aggregation and non-specific binding, while its defined length allows for reproducible spatial control between the antibody and the cytotoxic payload [1].

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